![molecular formula C15H15N5O B11479298 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11479298.png)

6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

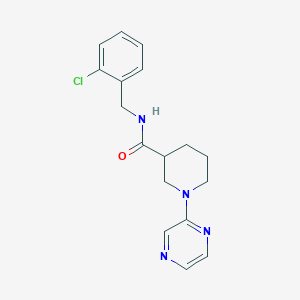

6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on ist eine heterocyclische Verbindung, die zur Klasse der Triazoloquinazoline gehört. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft von großem Interesse. Die einzigartige Struktur dieser Verbindung, die einen Triazolring umfasst, der mit einem Chinazolin-Kern verschmolzen ist, verleiht ihr besondere chemische und biologische Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die oxidative Cyclisierung von N-(2-Pyridyl)amidin mit Oxidationsmitteln wie Natriumhypochlorit (NaOCl), Bleitetraacetat (Pb(OAc)4) oder Mangandioxid (MnO2) . Ein anderer Ansatz ist die katalytische Oxidation von N-(2-Pyridyl)guanidinen mit Luftsauerstoff in Gegenwart eines Kupferbromids (CuBr) und 1,10-Phenanthrolinsystems .

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab kann die Synthese optimiert werden, indem umweltfreundlichere Oxidationsmittel wie Phenyliodbis(trifluoracetet) (PIFA) oder Iod/Kaliumiodid (I2/KI) verwendet werden . Diese Verfahren verbessern nicht nur die Ausbeute, sondern reduzieren auch die Umweltbelastung des Syntheseprozesses.

Chemische Reaktionsanalyse

Reaktionstypen

6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere am Pyridinring, mit Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurer oder neutraler Umgebung.

Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.

Substitution: NaH oder KOtBu in Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Chinazolin-Derivaten führen, während die Reduktion zur Bildung von Tetrahydrochinazolin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass es die Aktivität bestimmter Kinasen hemmt, indem es an ihre aktiven Zentren bindet und so ihre katalytischen Funktionen blockiert . Diese Hemmung kann verschiedene zelluläre Signalwege stören, was zur Unterdrückung der Zellproliferation und Induktion der Apoptose in Krebszellen führt .

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of advanced materials, such as light-emitting materials for OLED devices.

Wirkmechanismus

The mechanism of action of 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions . This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[1,2,4]Triazolo[1,5-a]pyridine: Diese Verbindungen haben eine ähnliche Triazolringstruktur und wurden auf ihre Anwendungen im Wirkstoffdesign und in der Materialwissenschaft untersucht.

Pyrazolo[3,4-d]pyrimidine: Bekannt für ihre Kinase-inhibitorischen Aktivitäten und ihr Potenzial als Antikrebsmittel.

[1,2,4]Triazolo[4,3-a]pyrazine: Untersucht auf ihr Potenzial als Kinaseinhibitoren und Antitumormittel.

Einzigartigkeit

Was 6-Methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-on auszeichnet, ist seine einzigartige Kombination eines Triazolrings, der mit einem Chinazolin-Kern verschmolzen ist, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C15H15N5O |

|---|---|

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

6-methyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

InChI |

InChI=1S/C15H15N5O/c1-9-6-11-13(12(21)7-9)14(10-4-2-3-5-16-10)20-15(19-11)17-8-18-20/h2-5,8-9,14H,6-7H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

YFGRIQWRXXLONK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=N4)C(=O)C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-{(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl}benzohydrazide](/img/structure/B11479223.png)

![2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11479229.png)

![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11479233.png)

![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11479237.png)

![N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479241.png)

![3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11479248.png)

![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B11479257.png)

![ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11479263.png)

![Diethyl 1,2,3-trimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B11479280.png)

![methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479295.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-1-naphthamide](/img/structure/B11479309.png)